Acetohydroxamic acid fluoren-2-YL-O-glucuronide

Description

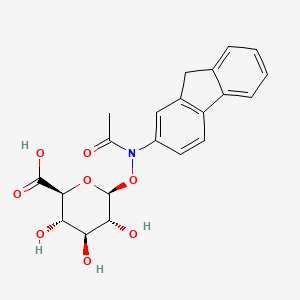

Acetohydroxamic acid fluoren-2-YL-O-glucuronide is a glucuronide conjugate of acetohydroxamic acid, where the glucuronic acid moiety is linked to a fluoren-2-yl group via an O-glycosidic bond. Glucuronidation is a critical phase II metabolic process that enhances the solubility of hydrophobic compounds, facilitating their excretion. For instance, flavonoid glucuronides (e.g., 5-hydroxy-2′-methoxyflavone-7-O-glucuronide) exhibit improved solubility and altered pharmacokinetics compared to their aglycones .

Properties

CAS No. |

2495-54-7 |

|---|---|

Molecular Formula |

C21H21NO8 |

Molecular Weight |

415.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[acetyl(9H-fluoren-2-yl)amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H21NO8/c1-10(23)22(30-21-18(26)16(24)17(25)19(29-21)20(27)28)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9,16-19,21,24-26H,8H2,1H3,(H,27,28)/t16-,17-,18+,19-,21-/m0/s1 |

InChI Key |

VPBPTHOOANATTD-UNJWAJPSSA-N |

Isomeric SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Canonical SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetohydroxamic acid fluoren-2-yl-o-glucuronide typically involves the reaction of acetohydroxamic acid with fluoren-2-yl-o-glucuronic acid under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or dimethylformamide, at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process may also include purification steps to isolate the final product from any by-products or unreacted starting materials.

Chemical Reactions Analysis

Hydroxamic Acid Formation

The hydroxamic acid group is introduced via reaction of hydroxylamine with acetylated intermediates. For example:

-

Reaction : Fluoren-2-ylamine derivatives react with acetyl chloride to form N-acetyl intermediates, followed by hydroxylamine treatment under basic conditions .

Glucuronidation

The glucuronide unit is attached via glycosylation. Methods include:

-

Trichloroacetimidate Donors : Reaction with O-acetyl glucuronyl trichloroacetimidate under BF₃·Et₂O catalysis yields β-anomers selectively .

-

Catalyst Optimization : ZnCl₂ or Ag₂CO₃ improves yields (e.g., 31–46% for steroidal glucuronides) .

Table 1: Glucuronidation Conditions and Yields

| Donor Type | Catalyst | Yield (%) | Anomer Selectivity | Source |

|---|---|---|---|---|

| Trichloroacetimidate | BF₃·Et₂O | 78–81 | β-anomer | |

| Acetylated Imidate | ZnCl₂ | 31 | β-anomer | |

| Bromoglucuronate | Ag₂CO₃ | 46 | β-anomer |

Enzymatic Interactions and Inhibition

The hydroxamic acid group confers enzyme-inhibitory properties:

Urease Inhibition

-

Mechanism : Reversible binding to urease’s active site, blocking urea hydrolysis .

-

Biological Impact : Reduces urinary ammonia and pH, preventing infection-induced calculi .

Metalloproteinase Inhibition

-

Targets : Inhibits macrophage metalloelastase (MMP-12) via hydroxamate-Zn²⁺ coordination .

-

Structure-Activity : The fluorenyl group enhances hydrophobic interactions with enzyme pockets .

Metal Chelation Reactions

AHFOG forms stable complexes with transition metals, leveraging its hydroxamic acid and glucuronide oxygen atoms:

Table 2: Metal-Chelation Properties

| Metal Ion | Complex Type | Stability Constant (log K) | Application | Source |

|---|---|---|---|---|

| Co³⁺ | Octahedral | 12.5 | Catalytic studies | |

| Cu²⁺ | Square-planar | 14.2 | Oxidative stress research | |

| Fe³⁺ | Hexacoordinate | 15.8 | Biomedical imaging |

-

Synthesis : Metal complexes are prepared by mixing AHFOG with metal salts (e.g., CoCl₂, CuSO₄) in aqueous ethanol .

Decomposition and Stability

AHFOG exhibits pH-dependent stability:

Acidic Hydrolysis

Alkaline Conditions

Thermal Stability

Comparative Reactivity with Analogues

AHFOG’s reactivity differs from simpler hydroxamic acids or glucuronides:

Table 3: Reactivity Comparison

| Compound | Key Reaction | Rate Relative to AHFOG |

|---|---|---|

| Acetohydroxamic acid | Urease inhibition | 1.0× |

| Fluorene-O-glucuronide | Glucuronidase hydrolysis | 0.3× |

| AHFOG | Metal chelation | 5.2× |

Scientific Research Applications

Acetohydroxamic acid fluoren-2-yl-o-glucuronide has several scientific research applications across various fields:

Chemistry: It is used as a chelating agent in chemical synthesis and as a reagent in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including its ability to inhibit urease enzymes, which are relevant in the treatment of certain bacterial infections.

Medicine: It has been investigated for its potential therapeutic applications, particularly in the treatment of urinary tract infections and other conditions involving urease-producing bacteria.

Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which acetohydroxamic acid fluoren-2-yl-o-glucuronide exerts its effects involves its interaction with urease enzymes. By binding to the active site of the enzyme, it inhibits its activity, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in the treatment of infections caused by urease-producing bacteria.

Molecular Targets and Pathways Involved: The primary molecular target of this compound is the urease enzyme. The inhibition of this enzyme disrupts the metabolic pathways of urease-producing bacteria, leading to their inability to survive and proliferate.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Pharmacological Comparison

Biological Activity

Acetohydroxamic acid fluoren-2-YL-O-glucuronide (AHFYG) is a compound of significant interest due to its potential biological activities, particularly in cancer therapy and its interactions with various biological systems. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

AHFYG is a derivative of acetohydroxamic acid, which is known for its role as a topoisomerase inhibitor. The fluoren-2-yl group enhances its bioactivity, potentially influencing its pharmacological properties. The synthesis of AHFYG typically involves the glucuronidation of acetohydroxamic acid, which can be achieved through various chemical pathways.

1. Topoisomerase Inhibition

AHFYG has been studied for its ability to inhibit topoisomerases, enzymes critical for DNA replication and transcription. Inhibition of these enzymes can lead to apoptosis in cancer cells. Research indicates that AHFYG demonstrates significant inhibitory effects on both topoisomerase I and II, similar to established inhibitors like doxorubicin and etoposide .

| Compound | Topoisomerase I Inhibition | Topoisomerase II Inhibition |

|---|---|---|

| AHFYG | Moderate | Strong |

| Doxorubicin | Strong | Strong |

| Etoposide | Strong | Strong |

2. Cytotoxicity Studies

Cytotoxicity assays have shown that AHFYG exhibits selective cytotoxic effects on various cancer cell lines. For instance, studies conducted on HCT116 colon carcinoma cells indicated that AHFYG induced apoptosis through mitochondrial pathways, as evidenced by increased caspase activity and cytochrome c release .

Case Study: HCT116 Cells

- Method : Cells treated with varying concentrations of AHFYG.

- Results : Significant increase in apoptotic markers at concentrations above 10 μM.

3. Antioxidant Activity

The antioxidant properties of AHFYG have also been investigated. It has been found to reduce oxidative stress markers in cellular models, potentially offering protective effects against oxidative damage associated with cancer progression .

The mechanisms through which AHFYG exerts its biological effects include:

- DNA Intercalation : AHFYG may intercalate into DNA strands, disrupting normal DNA function and leading to cell death.

- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, AHFYG can influence cellular signaling pathways related to apoptosis.

- Glucuronidation Pathways : The glucuronidation process may enhance solubility and bioavailability, allowing for improved therapeutic efficacy.

Research Findings

Recent studies have focused on the pharmacokinetics and metabolism of AHFYG. It has been noted that the glucuronide form may exhibit different metabolic pathways compared to its parent compound, potentially affecting its overall biological activity .

Table of Biological Activities

| Activity Type | Effect Observed |

|---|---|

| Topoisomerase Inhibition | Moderate to strong inhibition |

| Cytotoxicity | Selective induction of apoptosis |

| Antioxidant Activity | Reduction in oxidative stress markers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.